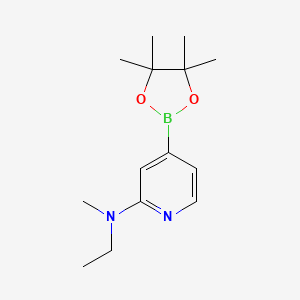

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of medicinal chemistry due to its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylethylamino)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(Methylethylamino)pyridine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves halogen-metal exchange followed by borylation .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes, such as the Suzuki-Miyaura coupling, due to its mild reaction conditions and high functional group tolerance .

化学反応の分析

Types of Reactions

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions typically occur under mild conditions, making the compound versatile for various applications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is crucial in the synthesis of pharmaceuticals and agrochemicals .

科学的研究の応用

Organic Synthesis

The compound is widely utilized in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which is essential for forming biaryl compounds. The mechanism involves:

- Transmetalation : The boronic ester reacts with a palladium catalyst to form an organopalladium intermediate.

- Reductive Elimination : This step results in the formation of new carbon-carbon bonds.

Pharmaceutical Chemistry

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester has potential applications in drug discovery and development:

- Targeting Kinases : It has been investigated for its ability to inhibit specific kinases involved in cancer progression, making it a candidate for anticancer therapies.

Case Study:

A study demonstrated that derivatives of pyridine boronic acids exhibited significant inhibition of DYRK1A, a kinase implicated in tumor growth and proliferation.

The compound's biological activity extends to:

- Antimicrobial Properties : Research indicates that boronic acid derivatives can disrupt bacterial cell wall synthesis.

Case Study:

In vitro studies showed that certain pyridine boronic acids effectively inhibited the growth of Gram-positive bacteria.

Material Science

In material science, this compound is used to synthesize polymers and materials with specific properties due to its ability to form stable complexes with transition metals.

作用機序

The mechanism of action of 2-(Methylethylamino)pyridine-4-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique reactivity of the boronic ester group, which allows for efficient and selective coupling reactions .

類似化合物との比較

Similar Compounds

- 4-Pyridineboronic acid pinacol ester

- 3-Pyridineboronic acid pinacol ester

- 2-Aminopyridine-5-boronic acid pinacol ester

Uniqueness

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methylethylamino group enhances its utility in the synthesis of complex molecules, making it a valuable compound in medicinal chemistry and organic synthesis .

生物活性

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

- Molecular Formula : C11H16BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

Synthesis

The compound is synthesized through a series of reactions involving pyridine derivatives and boronic acids. The pinacol ester formation is crucial for enhancing the stability and solubility of the boronic acid moiety, which is essential for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. These compounds have been shown to inhibit specific kinases involved in cancer progression.

- Mechanism of Action : The compound acts as a DYRK1A inhibitor, which is implicated in various cancers. Inhibition of DYRK1A leads to cell cycle arrest at the G2/M phase, effectively halting cancer cell proliferation .

- Case Study : A study demonstrated that derivatives of pyridine-4-boronic acid exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The compound has shown effectiveness against resistant strains of bacteria due to its ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

- Inhibition Studies : Research indicates that certain boronic acid derivatives can inhibit serine β-lactamases with low MIC values, making them promising candidates for treating resistant bacterial infections .

Data Tables

| Biological Activity | IC50 (nM) | Target | Reference |

|---|---|---|---|

| DYRK1A Inhibition | 50 | Cancer Cells | |

| β-lactamase Inhibition | 0.5 | Bacterial Infections | |

| General Anticancer | 8.21 | Various Cancer Cell Lines |

Pharmacokinetics

Pharmacokinetic studies reveal that compounds like this compound exhibit favorable absorption and distribution profiles in vivo. They demonstrate higher stability compared to traditional chemotherapeutics like bortezomib, which enhances their therapeutic potential .

Toxicity and Safety Profile

While the compound shows significant biological activity, safety assessments indicate that it can cause skin irritation and is harmful if ingested . Therefore, careful handling and further studies on toxicity are warranted.

特性

IUPAC Name |

N-ethyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-7-17(6)12-10-11(8-9-16-12)15-18-13(2,3)14(4,5)19-15/h8-10H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYRZAFALJVDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。